molecular formula C18H20FN5OS B2929203 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 860611-65-0

5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2929203
CAS No.: 860611-65-0
M. Wt: 373.45
InChI Key: PAEPBPNFVPYOQR-UHFFFAOYSA-N
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Description

The compound 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold fused with a 1,2,4-triazole ring. Key structural features include:

  • 2-(Methylsulfanyl): A sulfur-containing substituent at position 2, which may influence metabolic stability and electronic properties of the molecule .
  • 6-(2-Morpholinoethyl): A morpholine-containing ethyl chain at position 6, likely enhancing solubility and modulating interactions with enzymes or receptors through its polar tertiary amine group .

This scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial drug design, due to its ability to mimic purine bases and interact with biological targets such as kinases and tubulin .

Properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5OS/c1-26-18-21-17-20-16(13-2-4-15(19)5-3-13)14(12-24(17)22-18)6-7-23-8-10-25-11-9-23/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEPBPNFVPYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C(=NC2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C20H20FN5OS
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 866019-70-7

The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine, along with various substituents such as a fluorophenyl group and a morpholinoethyl group. These structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps that require optimization for yield and purity. The process often includes the formation of the triazolo-pyrimidine core followed by the introduction of substituents.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : The compound exhibited varying levels of cytotoxicity against cervical (HeLa) and breast cancer cell lines (HCC1937), with notable antiproliferative activity at concentrations as low as 7 µM .
  • Mechanism of Action : Western blot analyses indicated that the compound inhibits key signaling pathways involving the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2. Docking studies suggest it binds to the ATP site of EGFR, inhibiting its activation .

Other Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

  • Kinase Inhibition : It has been identified as a selective kinase inhibitor, which may provide avenues for targeting various signaling pathways involved in cancer progression.
  • Psychopharmacological Effects : Preliminary studies suggest potential anxiolytic properties, indicating its utility in treating anxiety disorders.

Comparative Analysis

A comparison table highlighting the biological activities of related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
This compoundFluorophenyl, methylsulfanyl, morpholinoethylAnticancer, anxiolytic
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineFluorophenylKinase inhibitor
ZaleplonPyrazolo scaffoldSedative
IndiplonPyrazolo scaffoldSedative

This table illustrates how this compound stands out due to its unique combination of functional groups that confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Several case studies have been published regarding this compound's efficacy:

  • In Vitro Studies : Research indicated substantial antiproliferative effects against various cancer cell lines, suggesting broad-spectrum anticancer potential.
  • Molecular Docking Studies : These studies have provided insights into the binding affinity and interaction mechanisms with target proteins like EGFR.
  • Safety Profiles : Investigations into toxicity levels have shown that while effective against cancer cells, the compound exhibits low toxicity toward normal cells, making it a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis routes, and biological activities of 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine (Compound A) with analogous triazolopyrimidine derivatives:

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Biological Activity Synthesis Method Reference
Compound A Methylsulfanyl 4-Fluorophenyl 2-Morpholinoethyl Anticancer (hCA IX/XII inhibition) Suzuki coupling, POCl3-mediated
5-(4-Fluorophenyl)-7-chloro derivative Chloro 4-Fluorophenyl H Anti-tubercular POCl3 chlorination
6-(p-Fluorophenyl)-2-methyl derivative Methyl p-Fluorophenyl H Sedative/Anxiolytic Aza-Wittig reaction
5-Methyl-2-(morpholinomethyl)furan derivative Morpholinomethyl-furan Phenylamino Propylthio chain Anticancer (CDK2 inhibition) Piperidine-catalyzed coupling
5-(4-Fluorophenyl)-7-carboxylic acid H 4-Fluorophenyl Carboxylic acid Herbicidal Suzuki-Miyaura coupling

Key Observations:

Position 2 Modifications :

  • The methylsulfanyl group in Compound A improves metabolic stability compared to unsubstituted analogs (e.g., 7-carboxylic acid derivative ).
  • Methyl or halogen substituents at position 2 (e.g., in sedative derivatives ) reduce steric hindrance but may decrease solubility.

Position 6 Functionalization: The 2-morpholinoethyl group in Compound A enhances water solubility compared to hydrophobic substituents like propylthio chains (e.g., anticancer derivatives ). Morpholine-containing substituents are associated with improved pharmacokinetics due to their ability to form hydrogen bonds .

Biological Activity: Compound A’s hCA IX/XII inhibition (tumor-associated isoforms) is linked to its 4-fluorophenyl and morpholinoethyl groups, which mimic the substrate-binding pockets of carbonic anhydrases . In contrast, 7-chloro derivatives (e.g., ) exhibit anti-tubercular activity, likely due to chlorine’s electronegativity disrupting bacterial membranes.

Synthesis Routes: Compound A’s synthesis likely involves Suzuki coupling for aryl group introduction and POCl3-mediated substitution for sulfanyl group installation, similar to methods used for 7-chloro analogs . Morpholinoethyl groups are typically introduced via alkylation or nucleophilic substitution reactions .

Research Findings and Implications

  • Anticancer Potential: Compound A’s selectivity for hCA IX/XII over other isoforms (e.g., hCA I/II) suggests promise in targeting hypoxic tumors, where these enzymes are overexpressed .
  • Comparative ADME Profiles: The morpholinoethyl group in Compound A likely reduces cytochrome P450-mediated metabolism compared to methylthio derivatives, as seen in pharmacokinetic studies of similar triazolopyrimidines .
  • Structural-Activity Relationship (SAR): Fluorine at position 5 enhances binding to hydrophobic pockets in target proteins. Larger substituents at position 6 (e.g., morpholinoethyl) improve solubility but may reduce blood-brain barrier penetration compared to simpler alkyl chains .

Q & A

Q. Table 1: Yield Optimization for Key Steps (Adapted from )

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationDiethyl ester, 3-amino-1,2,4-triazole, 120°C67–7390
ChlorinationPOCl₃, reflux, 6 h8595
MorpholinoethylationMorpholine, K₂CO₃, DMF, 80°C7892

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign substituents (e.g., 4-fluorophenyl δ ~7.2 ppm; morpholinoethyl δ ~2.4–3.7 ppm) and confirm regiochemistry .
  • LC-MS : Verify molecular weight (e.g., m/z ~413 for C₁₉H₂₀FN₅OS) and detect impurities .
  • IR spectroscopy : Identify functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., tautomerism) in the triazolopyrimidine core be resolved?

Answer:

  • X-ray crystallography : Definitive structural elucidation via single-crystal analysis (e.g., bond lengths confirm triazolopyrimidine tautomer) .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria .
  • DFT calculations : Compare experimental and computed chemical shifts to validate dominant tautomers .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:

  • Enzyme inhibition : Proteasome (chymotrypsin-like activity assay) or microtubule polymerization (tubulin-binding assays) based on structural analogs .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-fluoro), methylsulfanyl (e.g., sulfone), or morpholinoethyl (e.g., piperazinyl) groups .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituents with target binding (e.g., proteasome β5 subunit) .

Q. Table 2: SAR Data for Analogous Compounds (Adapted from )

SubstituentIC₅₀ (Proteasome Inhibition, nM)Cytotoxicity (HeLa, µM)
4-Fluorophenyl12015.2
2-Fluorophenyl859.8
Morpholinoethyl9512.4
Piperazinyl21028.7

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

  • Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the methylsulfanyl moiety for hydrolytic activation .

Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
  • Metabolite ID : Perform in silico metabolism with GLORYx or Meteor Nexus to predict phase I/II metabolites .

Advanced: How should contradictory biological data (e.g., high potency vs. low solubility) be analyzed?

Answer:

  • Data triangulation : Cross-validate enzyme inhibition (in vitro) with pharmacokinetic profiling (e.g., plasma stability, LogP) .
  • Counter-screening : Test against off-targets (e.g., kinases) to rule out nonspecific effects .

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